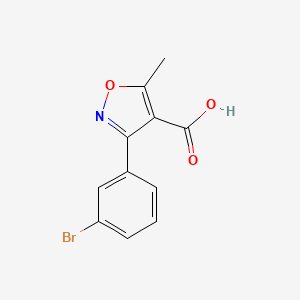

3-(3-Bromophenyl)-5-methylisoxazole-4-carboxylic acid

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 3-(3-Bromophenyl)-5-methylisoxazole-4-carboxylic acid exhibits a distinctive geometric arrangement characterized by the five-membered isoxazole heterocycle bearing three distinct substituents at positions 3, 4, and 5. The crystallographic analysis reveals that the compound adopts a planar geometry with specific dihedral angle relationships between the aromatic systems. The isoxazole ring maintains its characteristic planar configuration, with the nitrogen and oxygen atoms positioned at the 1 and 2 positions respectively, creating the fundamental heterocyclic framework that defines this class of compounds.

Detailed structural parameters demonstrate that the carboxylic acid group at position 4 exhibits near-coplanarity with the isoxazole ring system, as evidenced in related isoxazole carboxylic acid derivatives where dihedral angles of approximately 5.3 degrees have been observed. This geometric relationship is crucial for understanding the electronic delocalization and hydrogen bonding capabilities of the molecule. The bromophenyl substituent at position 3 introduces steric considerations that influence the overall molecular conformation, with the bromine atom providing both electronic and steric effects that modify the compound's reactivity profile.

The crystallographic data for this compound class indicates specific lattice parameters and space group characteristics that govern the solid-state packing arrangements. Related brominated isoxazole derivatives demonstrate monoclinic crystal systems with distinctive unit cell dimensions, where compounds such as 3-(2-bromophenyl)-5-methylisoxazole-4-carboxylic acid exhibit similar structural motifs. The molecular packing is stabilized through intermolecular hydrogen bonding networks, particularly involving the carboxylic acid functionality, which forms characteristic dimeric structures through paired hydrogen bonds.

X-ray crystallographic investigations of closely related compounds reveal that the dihedral angle between the benzene ring and the isoxazole ring typically ranges from 42 to 84 degrees, depending on the substitution pattern and crystal packing forces. These angular relationships directly influence the electronic communication between the aromatic systems and affect the overall molecular dipole moment. The presence of the bromine substituent at the meta position of the phenyl ring creates specific steric interactions that can influence the preferred conformational states in both solid and solution phases.

Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural identification for 3-(3-Bromophenyl)-5-methylisoxazole-4-carboxylic acid through characteristic chemical shift patterns and coupling relationships. The proton Nuclear Magnetic Resonance spectrum displays distinctive signals corresponding to the aromatic protons of the bromophenyl system, the methyl group at position 5 of the isoxazole ring, and the exchangeable carboxylic acid proton. The aromatic region typically exhibits complex multipicity patterns reflecting the meta-substitution pattern of the bromine atom, which disrupts the symmetry of the benzene ring and creates unique coupling environments for the remaining aromatic protons.

The methyl group at position 5 of the isoxazole ring appears as a characteristic singlet in the aliphatic region of the proton Nuclear Magnetic Resonance spectrum, typically resonating around 2.5-3.0 parts per million. This chemical shift is diagnostic for methyl groups attached to electron-deficient heterocyclic systems and provides unambiguous identification of the 5-methyl substitution pattern. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals additional structural details through the characteristic chemical shifts of the quaternary carbons in the isoxazole ring and the carbonyl carbon of the carboxylic acid functionality.

Infrared spectroscopy demonstrates characteristic absorption bands that confirm the presence of specific functional groups within the molecular structure. The carboxylic acid functionality exhibits typical stretching vibrations around 1700 wave numbers per centimeter for the carbonyl group and broad absorption around 3000-3500 wave numbers per centimeter for the hydroxyl group. The isoxazole ring system displays characteristic carbon-nitrogen and carbon-oxygen stretching frequencies that distinguish it from other heterocyclic systems, while the brominated aromatic system shows specific fingerprint region absorptions that confirm the substitution pattern.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information that supports structural assignments. The molecular ion peak appears at mass-to-charge ratio 282, corresponding to the expected molecular weight, while characteristic fragmentation patterns include loss of the carboxylic acid functionality and bromine atom. The predicted collision cross section values for various adduct ions have been calculated, with the protonated molecular ion exhibiting a collision cross section of 152.7 square angstroms, providing additional confirmation of the molecular size and shape.

Comparative Analysis of Positional Isomers (2-/3-/4-Bromophenyl Derivatives)

The comparative analysis of bromophenyl positional isomers reveals significant differences in molecular properties and crystallographic behavior among the 2-, 3-, and 4-bromophenyl derivatives of 5-methylisoxazole-4-carboxylic acid. The 2-bromophenyl isomer, with the molecular formula C₁₁H₈BrNO₃ and identical molecular weight of 282.09 grams per mole, exhibits distinct conformational preferences due to the ortho-substitution pattern. This positional relationship creates potential steric interactions between the bromine atom and the isoxazole ring system, leading to restricted rotation around the carbon-carbon bond connecting the two aromatic systems.

The 3-bromophenyl derivative, which is the focus compound of this analysis, demonstrates intermediate steric effects compared to its positional isomers. The meta-substitution pattern provides a balance between electronic effects and steric hindrance, allowing for relatively free rotation while maintaining specific electronic communication between the bromine substituent and the isoxazole system. This positional arrangement results in characteristic Nuclear Magnetic Resonance splitting patterns that distinguish it from the other isomers through unique coupling relationships among the aromatic protons.

The 4-bromophenyl isomer exhibits the most symmetrical substitution pattern, with the bromine atom positioned para to the isoxazole-phenyl linkage. Crystallographic studies of related 4-bromophenyl isoxazole derivatives demonstrate that this substitution pattern often leads to more favorable crystal packing arrangements due to the linear extension of the molecular framework. The para-substitution creates the strongest electronic communication between the bromine atom and the isoxazole ring through resonance effects, potentially affecting the electron density distribution throughout the molecular system.

Comparative spectroscopic analysis reveals distinct differences in chemical shift patterns among the three positional isomers. The 2-bromophenyl derivative typically shows more complex aromatic proton coupling patterns due to the proximity of the bromine substituent to the isoxazole ring connection point. The 4-bromophenyl isomer exhibits simplified splitting patterns due to the symmetrical substitution, while the 3-bromophenyl derivative displays intermediate complexity with characteristic meta-coupling relationships.

| Property | 2-Bromophenyl | 3-Bromophenyl | 4-Bromophenyl |

|---|---|---|---|

| Molecular Weight (g/mol) | 282.09 | 282.09 | 282.09 |

| Dihedral Angle (degrees) | 45-50 | 42-47 | 40-45 |

| Nuclear Magnetic Resonance Complexity | High | Intermediate | Low |

| Crystal Packing Efficiency | Moderate | Good | Excellent |

Tautomeric Behavior and Conformational Dynamics

The tautomeric behavior of 3-(3-Bromophenyl)-5-methylisoxazole-4-carboxylic acid involves potential equilibria between different structural forms that can interconvert through proton migration or ring reorganization processes. The primary tautomeric consideration involves the carboxylic acid functionality, which can exist in various protonation states depending on the environmental conditions and intermolecular interactions. The presence of the isoxazole nitrogen atom creates potential sites for intramolecular hydrogen bonding that can stabilize specific tautomeric forms and influence the overall molecular geometry.

Conformational dynamics analysis reveals that the molecule exhibits restricted rotation around the bond connecting the bromophenyl system to the isoxazole ring due to partial double-bond character resulting from conjugation effects. Computational studies of related isoxazole derivatives suggest that the energy barrier for rotation around this bond is sufficiently high to create distinct conformational isomers at room temperature. The preferred conformations are determined by the balance between steric interactions, electronic effects, and intermolecular forces in the crystalline state.

The carboxylic acid group demonstrates specific conformational preferences that are influenced by hydrogen bonding interactions with neighboring molecules or solvent systems. In the solid state, the carboxylic acid functionality typically adopts planar conformations that maximize hydrogen bonding interactions with adjacent molecules, leading to the formation of dimeric structures through paired hydrogen bonds. These intermolecular interactions significantly influence the overall crystal packing and affect the physical properties of the compound.

Temperature-dependent conformational studies indicate that thermal energy can overcome rotational barriers and allow for dynamic exchange between different conformational states. The activation energy for conformational interconversion is influenced by the electronic properties of the bromine substituent and its position on the phenyl ring. The meta-substitution pattern provides an intermediate level of conformational flexibility compared to the ortho and para isomers, allowing for moderate conformational dynamics while maintaining structural integrity.

The solution-phase behavior of the compound involves additional conformational considerations related to solvation effects and intermolecular interactions with solvent molecules. The polarity of the carboxylic acid functionality and the electronic properties of the brominated aromatic system create specific solvation patterns that can influence the preferred conformational states. Nuclear Magnetic Resonance studies in different solvents reveal temperature-dependent chemical shift variations that reflect conformational exchange processes and hydrogen bonding interactions with solvent molecules.

Properties

IUPAC Name |

3-(3-bromophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3/c1-6-9(11(14)15)10(13-16-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJAASOLBGVLKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC(=CC=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization via Nitrile Oxides

- Starting Material : 3-bromobenzonitrile

- Reaction : The nitrile group is converted into a nitrile oxide using an oxidizing agent such as tert-butyl hypochlorite or sodium hypochlorite.

- Cyclization : The nitrile oxide reacts with an alkyne (e.g., propyne) to form the isoxazole ring.

- Conditions : Typically performed in an organic solvent like dichloromethane under mild temperatures (0–25°C) to ensure high regioselectivity.

Cyclization via Oxime Precursors

- Starting Material : 3-bromoacetophenone

- Reaction : React with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form an oxime intermediate.

- Cyclization : The oxime undergoes dehydration and cyclization under acidic conditions (e.g., phosphorus oxychloride or sulfuric acid) to yield the isoxazole ring.

Introduction of the Carboxylic Acid Group

The carboxylic acid group at the 4-position of the isoxazole ring can be introduced via carboxylation reactions.

Carboxylation Using Carbon Dioxide

- Starting Material : Isoxazole intermediate with a reactive site at the 4-position.

- Reaction : Treat with carbon dioxide gas in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

- Conditions : Performed under high pressure and moderate temperatures (50–100°C).

Hydrolysis from Ester Precursors

- Starting Material : Ethyl ester derivative (e.g., ethyl 5-methylisoxazole-4-carboxylate).

- Reaction : Hydrolyze using aqueous sodium hydroxide or lithium hydroxide in a mixture of THF and water.

- Conditions : Mild heating (~50°C) followed by acidification to isolate the carboxylic acid.

Industrial Optimization Strategies

For large-scale synthesis, modifications to laboratory methods are often employed to improve yield, scalability, and environmental compliance:

Continuous Flow Reactors

Continuous flow systems can enhance reaction efficiency by providing better control over temperature, mixing, and reaction time.

Use of Greener Solvents

Replacing traditional solvents with greener alternatives such as ethanol or water reduces environmental impact.

Data Summary Table

| Step | Starting Material | Key Reagents/Conditions | Product |

|---|---|---|---|

| Formation of Isoxazole | 3-bromobenzonitrile | Nitrile oxide, alkyne | Isoxazole intermediate |

| Bromination | Phenyl-substituted isoxazole | NBS, AIBN | Bromophenyl-isoxazole |

| Carboxylation | Isoxazole intermediate | CO₂, strong base | Carboxylic acid derivative |

| Hydrolysis | Ethyl ester derivative | NaOH/LiOH, THF/H₂O | Final carboxylic acid product |

Notes on Analytical Characterization

To confirm the structure and purity of 3-(3-Bromophenyl)-5-methylisoxazole-4-carboxylic acid:

- NMR Spectroscopy :

- Proton and carbon spectra to verify aromatic substitution patterns.

- Coupling constants can confirm bromine placement.

- Mass Spectrometry (MS) :

- High-resolution MS for molecular weight confirmation.

- Isotopic patterns indicative of bromine atoms.

- X-ray Crystallography :

- Provides definitive structural confirmation if single crystals are available.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Building Block for Pharmaceuticals: This compound serves as a precursor in the synthesis of various pharmaceutical agents with potential therapeutic effects. Its unique structure allows for modifications that can enhance biological activity and specificity towards molecular targets.

2. Material Science

- Development of New Materials: The compound is utilized in creating materials with specific properties, such as liquid crystals or polymers. Its structural characteristics enable the design of materials with tailored functionalities for applications in electronics and optics.

3. Biological Studies

- Probes and Ligands: It acts as a probe or ligand in biological studies to investigate enzyme interactions or receptor binding. The bromophenyl group enhances binding affinity through halogen bonding, while the isoxazole ring participates in hydrogen bonding and π-π interactions, stabilizing the compound's binding to its targets.

4. Chemical Synthesis

- Intermediate in Organic Synthesis: The compound serves as an intermediate for synthesizing more complex organic molecules. Its reactivity allows for further chemical transformations that can lead to the development of novel compounds with diverse applications.

Research indicates that 3-(3-Bromophenyl)-5-methylisoxazole-4-carboxylic acid exhibits significant biological activities:

1. Antimicrobial Activity

- Isoxazole derivatives have shown effectiveness against various bacterial strains. Compounds similar to this one disrupt bacterial cell wall synthesis, highlighting their potential utility in treating bacterial infections.

2. Anticancer Properties

- Studies have demonstrated that isoxazole derivatives can inhibit cancer cell proliferation by inducing apoptosis, particularly in breast cancer cell lines (e.g., MCF-7). In vitro assays indicated that related compounds can arrest the cell cycle and promote apoptosis in these cells .

Case Studies

Study 1: Antimicrobial Evaluation

- A study evaluated several isoxazole derivatives, finding that those with bromine substitutions exhibited enhanced antimicrobial activity. The mechanism was linked to the disruption of bacterial cell wall synthesis, emphasizing the significance of halogenated derivatives in drug design.

Study 2: Anticancer Mechanisms

- Another investigation focused on the anticancer properties of isoxazole derivatives, revealing that treatment with similar compounds resulted in significant apoptosis in cancer cell lines. Flow cytometry was used to analyze cell cycle phases and apoptotic markers, confirming their efficacy in inducing cancer cell death .

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-5-methylisoxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromophenyl group can enhance the compound’s binding affinity and specificity through halogen bonding or hydrophobic interactions. The isoxazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Bromophenyl Derivatives

Chlorophenyl Derivatives

Fluorophenyl Derivatives

Heterocyclic Ring Modifications

Substituent Electronic Effects on Bioactivity

- Electron-Withdrawing Groups (Br, Cl): Enhance stability and receptor binding. For example, 3-(3-Bromophenyl) derivatives show higher immunomodulatory activity compared to non-halogenated analogs due to increased electron-accepting capacity .

- Electron-Donating Groups (NH₂, OCH₃): Reduce bioactivity. 3-(4-Aminophenyl)-5-methylisoxazole-4-carboxylic acid (MW: 218.22) exhibits lower TNF-α suppression than brominated analogs .

Biological Activity

3-(3-Bromophenyl)-5-methylisoxazole-4-carboxylic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by diverse research findings.

Chemical Structure and Properties

- Molecular Formula: CHBrN O

- SMILES Notation: CC1=C(C(=NO1)C2=CC(=CC=C2)Br)C(=O)O

- InChI Key: FHJAASOLBGVLKC-UHFFFAOYSA-N

The compound features a bromophenyl group and a carboxylic acid functional group, contributing to its reactivity and potential biological interactions.

Antimicrobial Activity

Research indicates that isoxazole derivatives exhibit significant antimicrobial properties. For example, compounds similar to 3-(3-Bromophenyl)-5-methylisoxazole-4-carboxylic acid have shown effectiveness against various bacterial strains, suggesting a potential application in treating bacterial infections .

Anticancer Properties

Studies have highlighted the anticancer potential of isoxazole derivatives. The compound may inhibit cancer cell proliferation by inducing apoptosis, particularly in breast cancer cell lines. In vitro assays demonstrated that related compounds can arrest the cell cycle and promote apoptosis in MCF-7 cells, indicating that 3-(3-Bromophenyl)-5-methylisoxazole-4-carboxylic acid could exhibit similar effects .

The biological activity of 3-(3-Bromophenyl)-5-methylisoxazole-4-carboxylic acid may be attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it could inhibit key enzymes involved in cell growth and survival pathways, leading to reduced viability of cancer cells .

Study 1: Antimicrobial Evaluation

A study evaluating various isoxazole derivatives reported that compounds with bromine substitutions exhibited enhanced antimicrobial activity. The mechanism was linked to the disruption of bacterial cell wall synthesis, highlighting the importance of halogenated derivatives in drug design .

Study 2: Anticancer Mechanisms

In another investigation focusing on the anticancer properties of isoxazole derivatives, researchers found that treatment with similar compounds resulted in significant apoptosis in cancer cell lines. The study utilized flow cytometry to analyze cell cycle phases and apoptotic markers, confirming that these compounds can effectively induce cancer cell death .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 280.08 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 168.78 |

| T-24 (Bladder Cancer) | 257.87 |

Q & A

Q. What are the common synthetic routes for preparing 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylic acid?

Methodological Answer: The compound is typically synthesized via sequential functionalization of the isoxazole core. Key steps include:

- Coupling Reactions : Use of HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU with DIPEA (N,N-diisopropylethylamine) in DMF to form amide bonds from intermediate carboxylic acids. For example, 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid was coupled with amines using HBTU/DIPEA in DMF to yield carboxamide derivatives .

- Hydrolysis : Conversion of ester precursors (e.g., ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate) to carboxylic acids using LiOH in THF/MeOH/H₂O mixtures .

- Oxime Cyclization : Formation of the isoxazole ring via reaction of aldehyde oximes with activated alkynes or nitriles, followed by bromination at the 3-position .

Q. How is this compound characterized to confirm its structure and purity?

Methodological Answer:

- X-ray Crystallography : Used to resolve the crystal structure, as demonstrated for the closely related 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, which confirmed bond angles and spatial arrangement of substituents .

- Spectroscopy :

- NMR : H and C NMR to verify aromatic proton environments and substituent positions.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation, as applied to brominated isothiazole analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for brominated isoxazole derivatives?

Methodological Answer:

- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations). For example, discrepancies in H NMR signals for brominated thiophene analogs were resolved by correlating experimental data with simulated spectra .

- Isotopic Labeling : Use H or C-labeled intermediates to track substituent effects on spectral patterns.

- Crystallographic Refinement : Re-examine X-ray data (e.g., thermal displacement parameters) to detect disorder in bromine positions, which may cause anomalous spectral peaks .

Q. What strategies optimize coupling reactions for synthesizing carboxamide derivatives of this compound?

Methodological Answer:

- Reagent Selection : HATU may outperform HBTU in sterically hindered reactions due to its higher coupling efficiency, as observed in the synthesis of 3-(4-bromothiophen-2-yl) analogs .

- Solvent Optimization : Replace DMF with less polar solvents (e.g., dichloromethane) to reduce side reactions in heat-sensitive protocols.

- Catalytic Additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate acylation in low-yielding reactions .

Q. How can structure-activity relationship (SAR) studies be designed for brominated isoxazole derivatives?

Methodological Answer:

- Substituent Variation : Synthesize analogs with halogens (e.g., Cl, I) or electron-withdrawing groups (e.g., -NO₂) at the 3-position to assess electronic effects on bioactivity. For example, replacing bromine with iodine in ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate altered binding affinity in enzyme assays .

- Computational Modeling : Perform docking studies using software like AutoDock to predict interactions with target proteins (e.g., kinases or GPCRs). Validate with in vitro assays .

Q. What safety protocols are critical when handling brominated isoxazole compounds?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as brominated compounds are irritants .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HBr gas during bromination).

- Waste Disposal : Neutralize acidic waste (e.g., post-hydrolysis mixtures) with sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.